molecular formula C14H20N2O6 B558452 Boc-D-Pro-OSu CAS No. 102185-34-2

Boc-D-Pro-OSu

Cat. No.: B558452
CAS No.: 102185-34-2
M. Wt: 312,32 g/mole
InChI Key: DICWIJISMKZDDY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

Boc-D-Pro-OSu is intended for R&D use only and is not for medicinal, household, or other uses . It is advised to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) . If the exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator .

Future Directions

While specific future directions for Boc-D-Pro-OSu are not detailed in the search results, it is offered for research purposes by various suppliers , indicating its ongoing relevance in scientific research.

Mechanism of Action

Target of Action

Boc-D-Pro-OSu is primarily used in the field of peptide synthesis . Its primary targets are the amine groups present in peptide chains . The role of this compound is to protect these amine groups during the synthesis process, preventing unwanted side reactions .

Mode of Action

This compound interacts with its targets (amine groups) through a process known as Boc protection . In this process, the Boc group (tert-butoxycarbonyl) of this compound forms a carbamate linkage with the amine group of the peptide, thereby protecting it . This protection is chemoselective, meaning it specifically targets amine groups without affecting other functional groups present in the peptide .

Biochemical Pathways

The primary biochemical pathway affected by this compound is peptide synthesis . By protecting the amine groups, this compound allows for the sequential addition of amino acids to the peptide chain without interference from side reactions . Once the peptide synthesis is complete, the Boc groups can be removed under mild acidic conditions, leaving the desired peptide product .

Pharmacokinetics

Its solubility, stability, and reactivity are crucial for its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the successful and efficient synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, this compound helps ensure the integrity of the peptide product .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of Boc protection . Additionally, the presence of other functional groups in the peptide can influence the selectivity of Boc protection . Lastly, the stability of this compound can be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

Boc-D-Pro-OSu plays a significant role in biochemical reactions, particularly in the formation of peptides. It is used as a protecting group for amines, where the Boc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Boc group is rapidly removed by base .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines in peptide synthesis. The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-D-Pro-OSu is synthesized by reacting tert-butoxycarbonyl-D-proline with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Boc-D-Pro-OSu primarily undergoes substitution reactions where the N-hydroxysuccinimide ester group is replaced by an amine group. This reaction is commonly used in peptide synthesis to form peptide bonds .

Common Reagents and Conditions:

Major Products: The major product of the substitution reaction is a peptide bond formed between the proline residue and the amine group of another amino acid .

Properties

IUPAC Name

1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICWIJISMKZDDY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201121419
Record name 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102185-34-2
Record name 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102185-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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